Methyl 4-((2-(dimethylamino)ethyl)(4,5-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds like “Methyl 4-(dimethylamino)benzoate” has been analyzed and reported . The molecular formula for “Methyl 4-(dimethylamino)benzoate” is C10H13NO2 .Scientific Research Applications
Synthesis of Heterocyclic Systems
Methyl and phenylmethyl derivatives, similar in structure to the compound , have been utilized in the synthesis of heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones. These compounds serve as reagents for preparing N3-protected amino derivatives, highlighting their role in the development of novel organic compounds with potential pharmaceutical applications (Selič, Grdadolnik, & Stanovnik, 1997).
Biotransformation and Environmental Impact
Research on similar compounds has explored their biotransformation, particularly focusing on UV filters like 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP) used in sunscreen cosmetics. The study of their metabolism, including the identification of metabolites and the development of methods for determining these compounds in human urine, is crucial for assessing the environmental and health impacts of widely used chemicals (León et al., 2009).
Corrosion Inhibition
Compounds containing dimethylamino groups and thiazole structures have been investigated as corrosion inhibitors for metals in acidic solutions. Their efficacy in protecting metals like mild steel highlights their potential in industrial applications, where corrosion resistance is critical (Quraishi & Sharma, 2005).
Peptide Coupling and Enzymatic Substrates
In the synthesis of peptides and enzymatic substrates, dimethylamino-containing compounds have been employed as efficient coupling reagents. This application is exemplified by the synthesis of Fa-Met, an important enzymatic substrate, demonstrating the compound's utility in biochemistry and pharmaceutical synthesis (Brunel, Salmi, & Letourneux, 2005).
Electroluminescent Materials
The development of electroluminescent materials for applications in organic light-emitting devices (OLEDs) has also seen the use of dimethylamino derivatives. These materials' photophysical properties, such as fluorescence quantum yields, are studied for their potential in creating more efficient and durable displays and lighting solutions (Dobrikov et al., 2011).
Anticancer and Antimicrobial Agents
Dimethylamino and thiadiazole derivatives have been synthesized and tested for their antitumor and antimicrobial activities. Their efficacy against various cancer cell lines and microbial species underscores their importance in developing new therapeutic agents (Deady et al., 2003).
Properties
IUPAC Name |
methyl 4-[2-(dimethylamino)ethyl-(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S.ClH/c1-14-6-11-18-19(15(14)2)23-22(29-18)25(13-12-24(3)4)20(26)16-7-9-17(10-8-16)21(27)28-5;/h6-11H,12-13H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJZLLQFZDLCLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)C(=O)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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